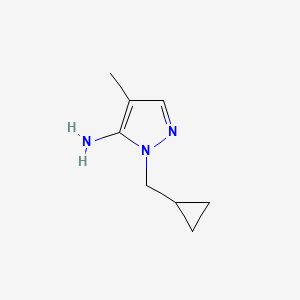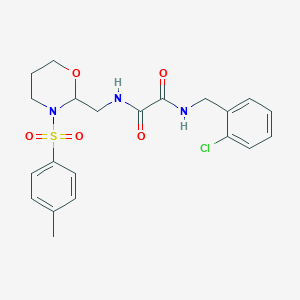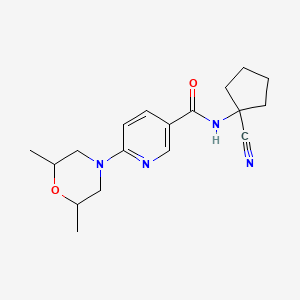
N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide, also known as BMS-986177, is a small molecule inhibitor of tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of proteins, which are involved in cytokine signaling pathways. BMS-986177 has shown potential in the treatment of autoimmune diseases, such as psoriasis and inflammatory bowel disease.
Mecanismo De Acción
N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide selectively inhibits TYK2, which is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. By inhibiting TYK2, N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide reduces the activity of these cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as IL-17 and interferon-gamma, in preclinical models of autoimmune diseases. This suggests that N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide has anti-inflammatory effects. N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide has also been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide is its selectivity for TYK2, which reduces the risk of off-target effects. However, one limitation is that N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide has not yet been studied in clinical trials, so its efficacy and safety in humans are not yet known.
Direcciones Futuras
There are several potential future directions for the study of N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide. One direction is to study its efficacy and safety in clinical trials for autoimmune diseases. Another direction is to study its potential use in combination with other drugs for autoimmune diseases. Additionally, further research could be done to elucidate the mechanism of action of N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide and its effects on other cytokines and signaling pathways.
Métodos De Síntesis
The synthesis of N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide involves several steps, starting with the reaction of 1-cyanocyclopentene with 2,6-dimethylmorpholine to form an intermediate. This intermediate is then reacted with 3-bromo-2-chloropyridine to form the final product, N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide. The synthesis has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide has been studied extensively in preclinical models of autoimmune diseases. In a mouse model of psoriasis, N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide was shown to reduce inflammation and improve skin lesions. In a mouse model of inflammatory bowel disease, N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide improved disease symptoms and reduced inflammation in the colon. These studies suggest that N-(1-Cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide has potential as a treatment for autoimmune diseases.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-10-22(11-14(2)24-13)16-6-5-15(9-20-16)17(23)21-18(12-19)7-3-4-8-18/h5-6,9,13-14H,3-4,7-8,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYMXDMIQOYTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)C(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-Chloropyridine-2-carbonyl)-1-phenyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2521523.png)
![[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B2521524.png)
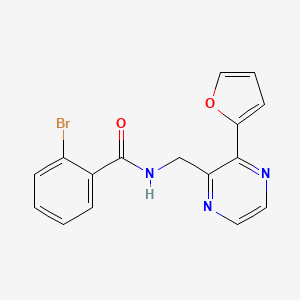
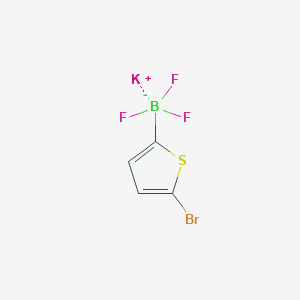
![Methyl 1-[4-cyano-5-(methylamino)-3-isothiazolyl]-4-piperidinecarboxylate](/img/structure/B2521528.png)
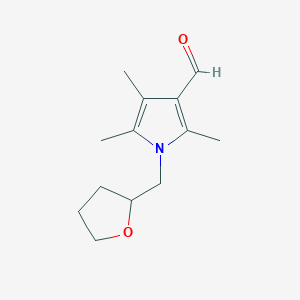
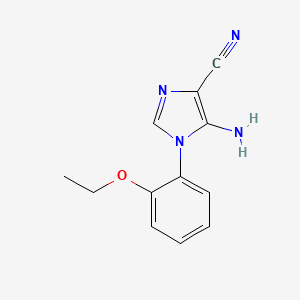

![(E)-5-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2521538.png)

![2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide](/img/structure/B2521541.png)
